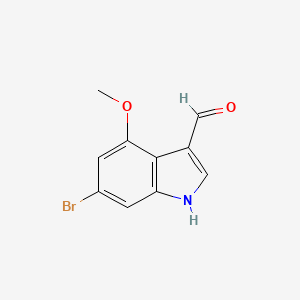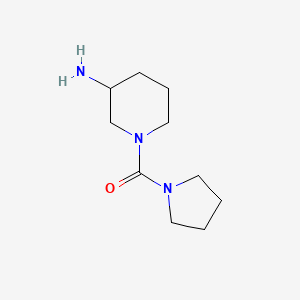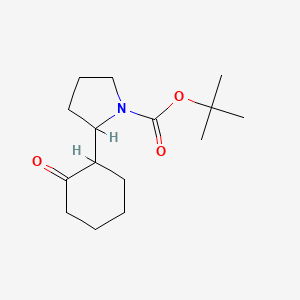
4-(2-溴苯基)-3,3-二甲基吡咯烷
描述
“4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” is likely a brominated derivative of pyrrolidine, a five-membered ring structure with a nitrogen atom . The bromophenyl group attached to the pyrrolidine ring could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds often involve reactions with organometallic reagents or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would likely consist of a pyrrolidine ring with a bromophenyl group attached. The exact structure would need to be confirmed by spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on the specific conditions and reagents used. Brominated compounds often participate in various organic reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molar mass, appearance, and melting point .科学研究应用
Antimicrobial Activity
Compounds similar to “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine”, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial activities . These compounds have shown promising antimicrobial activity against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The same N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have also been evaluated for their anticancer activity . They have been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .
Drug Resistance Combat
Efforts have been made to study the pharmacological activities of these newly synthesized compounds to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction between the drug and its target, which is crucial in drug design and optimization.
Neurotoxicity Studies
Newly synthesized pyrazoline derivatives, which include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, have been studied for their neurotoxic potentials . This is important in understanding the safety profile of these compounds.
ADME Profile Study
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds have been studied . This is crucial in drug development as it helps in predicting the drug’s behavior in the body.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(2-bromophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETXGLAUQCANGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)


![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)




![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)

![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)